Potassium thioacetate

Descripción

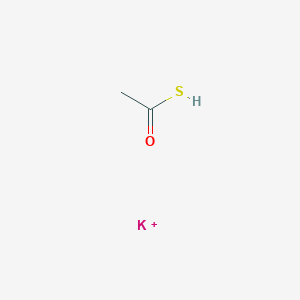

Structure

3D Structure of Parent

Propiedades

Número CAS |

10387-40-3 |

|---|---|

Fórmula molecular |

C2H4KOS |

Peso molecular |

115.22 g/mol |

Nombre IUPAC |

ethanethioic S-acid |

InChI |

InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

SDJHDRMYZQFJJO-UHFFFAOYSA-N |

SMILES |

CC(=S)[O-].[K+] |

SMILES canónico |

CC(=O)S.[K] |

Punto de ebullición |

88.00 °C. @ 760.00 mm Hg |

Densidad |

1.063-1.067 |

melting_point |

17 °C |

Otros números CAS |

10387-40-3 |

Descripción física |

Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

10387-40-3 (potassium salt) 34832-35-4 (hydrochloride salt) |

Solubilidad |

Soluble in water, diethyl ether and acetone Soluble (in ethanol) |

Sinónimos |

Thioacetic Acid Potassium Salt; Ethanethioic Acid Potassium Salt; MeCOSK; Potassium Ethanethioate; Potassium Thioethanoate; Potassium Thiolacetate; S-Potassium Thioacetate; |

Origen del producto |

United States |

Synthesis Methodologies and Advanced Preparations of Potassium Thioacetate Derivatives

Classical and Modern Synthetic Routes to Thioacetate (B1230152) Esters Utilizing Potassium Thioacetate

The formation of thioacetate esters is a fundamental transformation that often serves as a gateway to the synthesis of thiols and other organosulfur compounds. This compound is a key player in these routes.

Nucleophilic Substitution Reactions with Organic Halides and Electrophiles

The most common application of this compound is in nucleophilic substitution reactions (Sₙ2) with organic halides. rsc.orgacs.org In this reaction, the thioacetate anion displaces a halide ion from an alkyl halide to form the corresponding thioacetate ester. rsc.org The general scheme for this reaction is:

CH₃COSK + RX → CH₃COSR + KX (where X = Cl, Br, I)

The reactivity of the alkyl halides in this reaction typically follows the order I > Br > Cl. rsc.org For instance, while octyl iodide reacts with silica (B1680970) gel-supported this compound to give a quantitative yield of octyl thioacetate at 80°C in 3 hours, the corresponding reaction with octyl chloride yields only 32% after 24 hours under the same conditions. rsc.org

Traditional methods often require polar solvents like ethanol (B145695) or dimethylformamide (DMF) to dissolve this compound. scispace.com However, modern advancements have introduced the use of supported reagents to enhance reactivity and simplify reaction conditions. Research has shown that silica gel-supported this compound (CH₃COSK/SiO₂) can be remarkably effective, allowing the reaction to proceed in nonpolar solvents like benzene (B151609) with high yields and under mild conditions. rsc.orgscispace.com For example, benzyl (B1604629) bromide, which does not react with suspended this compound in benzene at room temperature, readily converts to benzyl thioacetate in 83% yield within one hour when CH₃COSK/SiO₂ is used. rsc.org

Table 1: Synthesis of Thioacetates from Organic Halides Using Silica Gel-Supported this compound rsc.org

Conversion of Halides to Thiols via Thioacetate Intermediates

A significant advantage of synthesizing thioacetate esters is their role as stable, isolable precursors to thiols. researchgate.net This two-step sequence allows for the introduction of a thiol group into a molecule without directly handling the often volatile and malodorous thiols themselves. beilstein-journals.orgbohrium.com

The first step is the nucleophilic substitution described previously to form the thioacetate ester. The second step is the deprotection or hydrolysis of the thioacetate to liberate the free thiol. rsc.org This can be achieved under various conditions, most commonly through basic hydrolysis:

CH₃COSR + H₂O/OH⁻ → RSH + CH₃COO⁻

Alternatively, deprotection can be performed using other reagents. For example, sodium thiomethoxide can be used for a mild and selective deprotection. acs.org Reduction with agents like lithium aluminum hydride (LiAlH₄) is also an effective method for converting thioacetates to thiols. rsc.orgresearchgate.net This pathway is particularly useful in syntheses where direct use of thiols might be problematic due to their reactivity or odor. beilstein-journals.orgmetu.edu.tr

Transition Metal-Catalyzed Coupling Reactions with this compound

While classical Sₙ2 reactions are effective for alkyl halides, the formation of C-S bonds with less reactive aryl or vinyl halides often requires the use of transition metal catalysts.

Palladium-Catalyzed C-S Cross-Coupling for S-Aryl Thioacetates

Palladium catalysts have been successfully employed to mediate the cross-coupling of this compound with aryl halides (bromides and iodides) and aryl triflates. researchgate.netresearchgate.netuniovi.es This methodology provides a smell-free and efficient route to S-aryl thioacetates, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. researchgate.netresearchgate.net The reactions tolerate a wide range of functional groups, including both electron-donating and electron-withdrawing groups on the aromatic ring, affording the products in good to excellent yields. researchgate.netuniovi.es

Copper-Catalyzed C-S Cross-Coupling of Thioacetate with Aryl Halides

Copper-catalyzed Ullmann-type reactions offer an economical and effective alternative for the synthesis of S-aryl thioacetates. rsc.orgnih.gov In these reactions, a copper(I) source, typically copper(I) iodide (CuI), is used in conjunction with a ligand, such as 1,10-phenanthroline (B135089), to catalyze the coupling of this compound with aryl iodides. rsc.orgnih.gov

This method is effective for both electron-rich and electron-poor aryl iodides. nih.gov A significant process improvement involves the use of microwave irradiation, which can drastically reduce reaction times from many hours to just a couple of hours while maintaining high yields. nih.gov

Table 2: Copper-Catalyzed Synthesis of S-Aryl Thioacetates nih.gov

Reactions performed using CuI and 1,10-phenanthroline in toluene.

Diastereoselective Hydrothioetherification Reactions Involving this compound

Recent advancements have demonstrated the use of this compound in more complex, stereoselective transformations. A notable example is the copper-catalyzed diastereoselective hydrothioetherification of oxa(aza)benzonorbornadienes. rsc.orgrsc.org This novel, three-component reaction involves an oxa(aza)bicyclic alkene, this compound, and an aryl or alkyl iodide to produce unsymmetrical thioethers. rsc.orgscispace.com

The reaction proceeds with complete diastereoselectivity, following a syn-selective addition pathway to yield exclusively the exo-adducts. rsc.orgrsc.org This protocol is highly efficient, tolerates a good range of functional groups, and provides a valuable strategy for introducing an arylthio or alkylthio group across a carbon-carbon double bond with high stereocontrol. rsc.org

Transition Metal-Free Sulfuration Approaches Employing this compound

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry. This compound has emerged as a key player in this area, facilitating sulfuration reactions without the need for metal catalysts. These approaches offer advantages such as reduced cost, lower toxicity, and simplified purification procedures.

One notable application is the thiol-free, one-pot synthesis of sulfides and sulfoxides. rsc.orgrsc.orgnih.gov This method utilizes this compound as a thiol surrogate, reacting it with substrates like benzyl bromides under green conditions. rsc.orgrsc.org The process is highly efficient and compatible with a diverse range of functional groups, yielding a variety of sulfides, bis-sulfides, and sulfoxides in good yields. rsc.orgrsc.orgnih.gov The selective formation of sulfoxides over sulfones has also been a subject of mechanistic investigation. rsc.orgrsc.org This approach provides a much greener and odorless alternative to traditional methods that rely on the use of foul-smelling thiols. rsc.org

Furthermore, photoinduced nucleophilic substitution (SRN1) reactions of aryl halides with this compound provide a metal-free pathway to aryl methyl sulfides and diaryl sulfides. researchgate.net These reactions can be performed in a "one-pot" procedure, where the initially formed arene thiolates are quenched with an alkylating agent like methyl iodide to produce aryl methyl sulfides, or can be optimized to favor the formation of diaryl sulfides in moderate to good yields. researchgate.net

One-Pot Synthetic Strategies with this compound

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable for their efficiency and resource conservation. This compound is an excellent reagent for such strategies, enabling the synthesis of complex sulfur-containing molecules in a streamlined fashion.

Thiol-Free Synthesis of Sulfides and Sulfoxides

A significant advancement in one-pot synthesis is the direct, thiol-free preparation of sulfides and sulfoxides. rsc.orgrsc.orgnih.gov This methodology circumvents the use of volatile and malodorous thiols by employing this compound as a sulfur source. In a typical procedure, benzyl bromides are treated with this compound in the presence of an oxidizing agent like Oxone® to afford the corresponding sulfides and sulfoxides. rsc.orgrsc.org This approach is not only environmentally friendly but also demonstrates broad functional group tolerance, allowing for the synthesis of a wide array of sulfur-containing compounds. rsc.org

Table 1: One-Pot Synthesis of Sulfides from Benzyl Bromides and this compound rsc.org

| Entry | Benzyl Bromide | Product | Yield (%) |

| 1 | Benzyl bromide | Dibenzyl sulfide (B99878) | 95 |

| 2 | 4-Methylbenzyl bromide | Bis(4-methylbenzyl) sulfide | 92 |

| 3 | 4-Chlorobenzyl bromide | Bis(4-chlorobenzyl) sulfide | 90 |

| 4 | 4-Bromobenzyl bromide | Bis(4-bromobenzyl) sulfide | 88 |

| 5 | 2-Chlorobenzyl bromide | Bis(2-chlorobenzyl) sulfide | 85 |

Reductive Acetamidation of Aryl Nitro Compounds

This compound has been effectively utilized in the one-pot reductive acetamidation of aryl nitro compounds to furnish aryl acetamides. thieme-connect.comgoogle.comresearchgate.netresearchgate.net This process offers a facile and cost-effective route to valuable compounds, including the widely used analgesic, acetaminophen. google.comresearchgate.net The reaction can be mediated by a surfactant under solvent-free conditions or conducted in a polar aprotic solvent like DMF. google.com The mechanism involves the in situ generation of a nucleophilic thioacetate anion that facilitates the reduction of the nitro group and subsequent acetylation. google.com This method is noted for its high conversion and selectivity. google.com

Table 2: Reductive Acetamidation of Aryl Nitro Compounds with this compound google.com

| Entry | Aryl Nitro Compound | Product | Conversion (%) |

| 1 | Nitrobenzene | Acetanilide | >95 |

| 2 | p-Nitrotoluene | N-(p-tolyl)acetamide | >95 |

| 3 | p-Nitroanisole | N-(4-methoxyphenyl)acetamide | >95 |

| 4 | p-Nitrophenol | N-(4-hydroxyphenyl)acetamide | ~90 |

| 5 | p-Nitrochlorobenzene | N-(4-chlorophenyl)acetamide | >95 |

Direct Synthesis of Diaryl Sulfides and Alkyl Styryl Sulfides

This compound also plays a crucial role in the direct, one-pot synthesis of both diaryl sulfides and alkyl styryl sulfides, avoiding the use of unpleasant thiols.

A novel, transition-metal-free, three-component cross-coupling reaction of polyfluoroarenes, diaryliodonium salts, and this compound has been developed for the synthesis of unsymmetrical diaryl sulfides. sioc-journal.cn This method demonstrates broad substrate scope and functional group compatibility. sioc-journal.cn Additionally, palladium-catalyzed one-pot methods exist for the synthesis of both symmetrical and unsymmetrical diaryl sulfides from aryl halides and this compound. researchgate.netacs.org

For the synthesis of alkyl styryl sulfides, a one-pot, metal-free protocol has been established. conicet.gov.arconicet.gov.ar This procedure involves the in situ generation of thiolate anions from the reaction of this compound with alkyl halides. These thiolates then react with substituted (E,Z)-β-styryl halides to produce the corresponding alkyl styryl sulfides with retention of stereochemistry in good to excellent yields. researchgate.netconicet.gov.ar The reaction proceeds under mild conditions and in short reaction times. conicet.gov.ar

Table 3: One-Pot Synthesis of Alkyl Styryl Sulfides conicet.gov.ar

| Entry | Alkyl Halide | Styryl Halide | Product | Yield (%) |

| 1 | Benzyl bromide | (E)-β-Bromostyrene | (E)-Benzyl styryl sulfide | 92 |

| 2 | Ethyl bromoacetate | (E)-β-Bromostyrene | (E)-Ethyl 2-(styrylthio)acetate | 85 |

| 3 | Benzyl bromide | (Z)-β-Bromostyrene | (Z)-Benzyl styryl sulfide | 90 |

| 4 | n-Butyl iodide | (E)-β-Bromostyrene | (E)-Butyl styryl sulfide | 78 |

Mechanistic Investigations of Potassium Thioacetate Reactivity

Elucidation of Carbon-Sulfur Bond Formation Mechanisms

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, and potassium thioacetate (B1230152) serves as a key reagent in this context. acs.orgnih.gov Understanding the mechanisms of these reactions is crucial for optimizing existing synthetic methods and developing new ones.

Oxidative Addition-Reductive Elimination Pathways in Metal-Catalyzed Systems

In metal-catalyzed cross-coupling reactions, the oxidative addition-reductive elimination pathway is a commonly proposed mechanism for C-S bond formation. This is particularly evident in copper- and palladium-catalyzed systems.

Copper-Catalyzed Systems:

In the copper-catalyzed Ullmann-type reaction between potassium thioacetate and aryl iodides, experimental and computational studies have strongly supported an oxidative addition-reductive elimination mechanism. conicet.gov.aracs.org This pathway proceeds through an unstable Cu(III) intermediate. conicet.gov.arresearchgate.netsemanticscholar.org The catalytically active species is often identified as a copper(I) complex, such as [Cu(phen)(SAc)], where 'phen' stands for 1,10-phenanthroline (B135089). conicet.gov.aracs.orgconsensus.appconsensus.app The reaction is believed to initiate with the oxidative addition of the aryl halide to the Cu(I) complex, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the S-aryl thioacetate and regenerate the Cu(I) catalyst. researchgate.netsemanticscholar.org

Palladium-Catalyzed Systems:

Palladium-catalyzed C-S cross-coupling reactions of this compound with aryl halides also generally proceed via an oxidative addition, transmetalation, and reductive elimination sequence. researchgate.net Kinetic and computational studies on the coupling of a 2-bromothiophene (B119243) derivative with this compound have shown that the nature of the phosphine (B1218219) ligand on the palladium catalyst significantly influences the reaction rate, particularly the oxidative addition step. researchgate.netresearchgate.net For instance, the use of bis(diphenylphosphino)ferrocene (DPPF) as a ligand leads to a faster oxidative addition compared to the more electron-rich bis(diisopropylphosphino)ferrocene (DiPPF) ligand. researchgate.net

Consideration of Single Electron Transfer (SET) and Halogen Atom Transfer (HAT) Mechanisms

While the oxidative addition-reductive elimination pathway is prevalent, alternative mechanisms such as Single Electron Transfer (SET) and Halogen Atom Transfer (HAT) have also been considered, particularly in photoredox and radical-mediated reactions.

In some copper-catalyzed systems, the possibility of SET and HAT mechanisms has been investigated. However, for the Ullmann-type reaction of this compound with iodobenzene (B50100), experimental evidence from radical probe studies did not support the presence of radical species, making the oxidative addition pathway more likely. conicet.gov.aracs.org Computational studies have also indicated that the oxidative addition-reductive elimination pathway is energetically more favorable than SET or HAT mechanisms in these specific copper-catalyzed reactions. acs.org

However, in other contexts, SET mechanisms are proposed. For example, the visible-light-mediated reaction of this compound with amines to form amides is believed to proceed through an initial SET from the thioacetate to a photoexcited catalyst, generating a thioacyl radical. rsc.org Similarly, the coupling of aryl halides with potassium thiocarboxylates to form aryl thioesters, without a transition metal catalyst, is proposed to be initiated by the formation of an electron donor-acceptor (EDA) complex, followed by an intrasystem SET upon visible light irradiation. researchgate.net

Halogen Atom Transfer (HAT) mechanisms, where a halogen atom is transferred from an organic halide to a radical species, are also a consideration in certain radical reactions. unirioja.esmdpi.com For instance, a proposed radical relay mechanism for thioester formation involves a HAT cycle with molecular oxygen. rsc.org

Identification and Characterization of Catalytically Active Species and Intermediates (e.g., [Cu(phen)(SAc)])

In palladium-catalyzed systems, the active catalyst is typically a Pd(0) complex formed in situ, which then undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. researchgate.net The structures of these palladium complexes and their intermediates have been studied using techniques like 31P{1H} NMR spectroscopy. researchgate.net

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative data on reaction rates and are instrumental in elucidating reaction mechanisms.

Determination of Rate Constants for Multi-Step Processes (e.g., Epoxide Linking)

A notable example of kinetic analysis is the study of the reaction between this compound and epoxides in water. This reaction proceeds in two steps: the initial nucleophilic attack of the thioacetate on the epoxide, followed by the reaction of the resulting intermediate with a second epoxide molecule. rsc.orgresearchgate.net Time-dependent 1H NMR measurements revealed that the second reaction is significantly faster than the first. rsc.orgresearchgate.net

| Reaction Step | Description | Rate Constant (k) |

|---|---|---|

| Step 1 | Reaction of AcSK with (S)-GME | 0.37 M-1 min-1 |

| Step 2 | Reaction of the intermediate with a second (S)-GME | 12 M-1 min-1 |

The rate constant for the second step (k2) was found to be 31 times larger than that of the first step (k1). rsc.orgrsc.org This significant difference in reaction rates leads to an efficient linking of two epoxide molecules even under non-stoichiometric conditions. jsr.co.jp

Computational Chemistry Approaches in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving this compound. conicet.gov.arresearchgate.net DFT calculations provide insights into reaction pathways, transition state structures, and the relative energies of intermediates and products, complementing experimental findings.

In the study of copper-catalyzed C-S cross-coupling, DFT calculations have been used to compare the energetic feasibility of different proposed mechanisms. These calculations have consistently shown that the oxidative addition-reductive elimination pathway via a Cu(III) intermediate is energetically more favorable than SET, HAT, or σ-bond metathesis mechanisms. conicet.gov.aracs.org

For palladium-catalyzed reactions, DFT has been employed to investigate the kinetic and thermodynamic aspects of the catalytic cycle. researchgate.netresearchgate.net For example, in the cross-coupling of a 2-bromothiophene derivative, DFT calculations helped to rationalize the experimentally observed differences in reaction rates with different phosphine ligands. researchgate.net

Computational studies have also been applied to understand the mechanism of halogen atom transfer from C-X bonds to α-aminoalkyl radicals, providing a theoretical framework for this type of reactivity. unirioja.es Furthermore, DFT calculations have been used to investigate the changes in the UV-vis spectra of copper-phenanthroline complexes upon mechanical pulling, which has implications for the design of mechanochromic indicators. acs.org

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the mechanisms of reactions involving this compound. By modeling the energetics of reaction pathways and the structures of transition states, DFT calculations provide valuable insights into reaction feasibility and selectivity.

In the context of carbon-sulfur cross-coupling reactions, DFT calculations have been employed to investigate the palladium-catalyzed reaction between 2-bromothiophene derivatives and this compound. researchgate.net For these computations, the system was simplified by using 2-bromo-3-methylthiophene (B51420) and modeling this compound and potassium bromide as being solvated by benzene (B151609) molecules. researchgate.net The calculations explored the energies of intermediates and transition states for different mechanistic pathways. For instance, the energy of the cis and trans isomers of the oxidative addition products were calculated, along with the subsequent transition states for the reductive elimination step. researchgate.net The data indicated that the relative energies of these states are influenced by the phosphine ligands on the palladium catalyst. researchgate.net

A study on the copper-catalyzed Ullmann-type reaction between iodobenzene and this compound utilized DFT calculations to compare different potential mechanisms, including oxidative addition-reductive elimination, single electron transfer (SET), halogen atom transfer (HAT), and σ-bond metathesis. conicet.gov.arresearchgate.net The calculations, performed with the M06 functional and the def2-TZVPP basis set, indicated that the oxidative addition-reductive elimination pathway proceeding through a Cu(III) intermediate is the most energetically favorable. conicet.gov.ar The geometries of all stationary points were optimized, and transition states were identified by the presence of a single imaginary frequency. conicet.gov.ar The influence of the solvent was incorporated using a self-consistent reaction field (SCRF) approach. conicet.gov.ar

Furthermore, DFT has been used to understand the transition-metal-free diarylation of sulfur nucleophiles, including this compound, with diaryliodonium salts. chemrxiv.org Calculations helped to substantiate the proposed mechanism, which involves a nucleophilic aromatic substitution (SNAr) followed by an intramolecular aryl transfer. chemrxiv.org The key intermediates and transition states for this process were modeled, providing a computed energy profile for the reaction. chemrxiv.org For instance, the initial coordination of the nucleophile to the iodine atom and the subsequent concerted SNAr step were characterized energetically. chemrxiv.org

The following table summarizes key energetic data from DFT calculations in a representative reaction:

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Intermediate I | Initial coordination of xanthate to iodine | -3.3 |

| TS1 | Concerted SNAr transition state | 22.2 |

Radical Mediated Reactions Involving this compound

This compound can serve as a precursor to the thioacetyl radical, a versatile intermediate in a variety of radical-mediated transformations. rsc.org These reactions often proceed under mild conditions and exhibit high levels of chemo-, regio-, and diastereoselectivity. rsc.org

One notable application is in the formation of amide bonds. A method developed by Tan and co-workers utilizes visible-light photoredox catalysis to generate a thioacid thiyl radical from this compound. rsc.org In this process, a Ru(II) photocatalyst, upon excitation by visible light, is reduced by the thioacetate via a single-electron transfer (SET), forming the thiyl radical. rsc.org This radical can then undergo dimerization to a diacyl disulfide, which subsequently reacts with an amine to form the desired amide. rsc.org The reaction is highly atom-efficient, producing only sulfur salts as byproducts. rsc.org The scope of this reaction is broad, accommodating various primary and secondary anilines with both electron-donating and electron-withdrawing groups, affording high yields of the corresponding aromatic amides. rsc.org

The following table outlines the proposed mechanistic steps for this photoredox-catalyzed amide bond formation:

| Step | Description |

|---|---|

| 1 | Visible-light photoexcitation of the Ru(II) photocatalyst. |

| 2 | Single-electron transfer (SET) from this compound to the excited photocatalyst to form a thioacid thiyl radical. |

| 3 | Diradical coupling of the thiyl radicals to form a diacyl disulfide intermediate. |

| 4 | Aminolysis of the diacyl disulfide to form the amide product. |

Thioacetate-derived radicals also participate in the cyclization of 1,6-dienes. nih.gov In these reactions, the thioacetyl radical adds to one of the double bonds of the diene, initiating a cyclization cascade to form a functionalized ring system. nih.gov The resulting product contains a thioacetate group that can be further manipulated, for example, through desulfurization or conversion to other sulfur-containing functionalities. nih.gov

It is important to note that while radical pathways are often proposed, experimental evidence is crucial for confirmation. In the case of the copper-catalyzed C-S cross-coupling with aryl halides, the use of radical probes and computational studies suggested that a radical mechanism was not in operation, favoring an oxidative addition-reductive elimination pathway instead. conicet.gov.arresearchgate.net This highlights the importance of a multi-faceted approach, combining experimental and theoretical methods, to accurately determine the operative reaction mechanism.

Applications of Potassium Thioacetate in Advanced Chemical Synthesis

Organic Synthesis of Complex Sulfur-Containing Compounds

The nucleophilic nature of the thioacetate (B1230152) anion makes potassium thioacetate an invaluable tool for introducing sulfur into organic frameworks. It participates in a variety of reactions, including nucleophilic substitutions and transition-metal-catalyzed couplings, to afford thioesters which can then be readily converted to the corresponding thiols. thieme-connect.comconicet.gov.ar

Synthesis of Heterocycles

This compound serves as a key reagent in the synthesis of various sulfur-containing heterocycles. chemicalbook.comguidechem.comselleckchem.comtargetmol.com One notable application involves the intramolecular vinylic substitution of bromoalkenes that bear an acetylthio moiety, leading to the formation of sulfur-containing rings. thieme-connect.com Additionally, it has been utilized in the microwave-promoted synthesis of 1,3-disubstituted imidazole-2-thiones from imidazolium (B1220033) salts, offering a solvent-free and efficient route to these important heterocyclic compounds. researchgate.net The reaction of arenediazonium tetrafluoroborates, derived from aromatic amines, with this compound in dimethylsulfoxide provides a rapid and effective method for producing S-acetylarenethiols, which are precursors to various heterocyclic structures. researchgate.net

Strategic Preparation of Thiols and Thioesters

A primary application of this compound is the preparation of thiols and thioesters. Thioesters are commonly synthesized by reacting this compound with a range of organic halides, including aryl, benzyl (B1604629), alkyl, and vinyl halides, as well as arenediazonium salts. thieme-connect.comconicet.gov.ar This reaction proceeds through a nucleophilic substitution mechanism. The resulting thioester can then be easily deprotected under mild conditions to yield the corresponding thiol, a process that avoids the use of foul-smelling thiols directly in the reaction. thieme-connect.comrsc.org

The conversion of halides to thiols via a thioacetate intermediate is a well-established and widely used method. chemicalbook.comguidechem.comwikipedia.org For instance, the reaction of an alkyl halide with this compound produces an alkyl thioacetate, which can then be hydrolyzed to the corresponding thiol. wikipedia.org This two-step process is advantageous as it allows for the introduction of a thiol group in a protected form, which can be crucial in multi-step syntheses.

A notable example is the palladium-catalyzed coupling of aryl halides and triflates with this compound to produce S-arylthioacetates. chemicalbook.comguidechem.com This method is tolerant of various functional groups, such as N-Boc carbamate, ketone, and ethyl ester. chemicalbook.comguidechem.com

| Reactant Type | Reagent | Product | Key Features |

| Alkyl Halide | This compound | Alkyl Thioacetate | Nucleophilic substitution |

| Aryl Halide/Triflate | This compound, Pd catalyst | S-Arylthioacetate | Tolerant of various functional groups |

| Bromoalkene with acetylthio moiety | - | Sulfur-containing heterocycle | Intramolecular vinylic substitution |

| Imidazolium salt | This compound | 1,3-disubstituted imidazole-2-thione | Microwave-promoted, solvent-free |

Polymer Chemistry and Materials Science Applications

In the realm of polymer chemistry and materials science, this compound has emerged as a critical reagent for the synthesis of advanced sulfur-containing polymers and for the precise modification of polymer structures. selleckchem.comconicet.gov.artargetmol.com

Nucleophilic Displacement Polymerization for Polythioarylenes (e.g., Polythioetherketones, Polythioethersulfones)

This compound has been investigated as a sulfur reagent in the nucleophilic displacement polymerization of aromatic haloaromatic compounds to produce polythioarylenes. researchgate.net This approach has been successfully employed in the synthesis of high-performance polymers such as polythioetherketones and polythioethersulfones. researchgate.net The reaction involves the nucleophilic substitution of an aromatic halogen by the thioacetate anion, followed by in-situ deacetylation and subsequent polymerization to form the polythioether backbone. This method provides a viable route to these thermally stable and chemically resistant polymers.

Nonstoichiometric Polymerization of Epoxides Facilitated by this compound

A groundbreaking application of this compound is in the nonstoichiometric polymerization of epoxides. rsc.orgjsr.co.jp Researchers have demonstrated that two epoxide molecules can be efficiently linked using this compound in water, even with imbalanced stoichiometric ratios. rsc.orgjsr.co.jp The initial reaction between an epoxide and this compound forms an intermediate that exhibits significantly higher reactivity towards a second epoxide molecule. rsc.org Time-dependent NMR studies have revealed that the rate constant for the second reaction is substantially larger than that of the first. rsc.orgrsc.org This unique reactivity profile enables the successful nonstoichiometric polymerization of bifunctional epoxides, leading to the formation of polymers with consistent molecular weights under these conditions. jsr.co.jp This method has also been applied to create hydrogels and self-standing films. rsc.orgjsr.co.jp

| Polymerization Type | Monomers | Role of this compound | Resulting Polymer/Material |

| Nucleophilic Displacement | Aromatic haloaromatic compounds | Sulfur nucleophile | Polythioarylenes (e.g., Polythioetherketones, Polythioethersulfones) |

| Nonstoichiometric Polymerization | Bifunctional/Multifunctional Epoxides | Facilitates efficient linking of two epoxides | Polymers with consistent molecular weight, hydrogels, self-standing films |

Thiol Chemistry for Precision Polymer Synthesis: Utilization of Thioacetate as a Protective Group

The thioacetate group is widely employed as a protective group for thiols in precision polymer synthesis. rsc.orgrsc.org this compound reacts with organic halides to form thioesters, which effectively mask the highly reactive thiol functionality. rsc.org This protection strategy is compatible with various polymerization techniques, including controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. rsc.org

For example, the bromine end-group of polymers synthesized by atom transfer radical polymerization (ATRP) can be converted to a thioacetate group and subsequently hydrolyzed to a mercapto group. researchgate.net This allows for the introduction of a reactive thiol group at the chain end for further functionalization. Similarly, thioacetate-containing monomers can be copolymerized to introduce protected thiol groups along the polymer backbone, which can then be deprotected to yield pendant thiol functionalities. warwick.ac.uk The deprotection of the thioester to the free thiol is typically achieved through aminolysis, hydrolysis, or alcoholysis under mild conditions. rsc.orgrsc.org This approach provides a powerful tool for creating well-defined, functional polymers with precise architectures. researchgate.netnih.gov

Synthesis of Advanced Polymeric Architectures (e.g., Amphiphilic Block Copolymers, Thioether-Bridged Polymeric Microspheres)

This compound serves as a crucial reagent in the synthesis of complex polymeric structures, enabling the introduction of thiol functionalities that are pivotal for creating advanced materials. Its application extends to the formation of amphiphilic block copolymers and thioether-bridged polymeric microspheres, which have significant potential in various fields.

Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, are of great interest for their self-assembly properties in aqueous media, forming structures like micelles and vesicles. rmit.edu.au These structures are fundamental for applications such as drug delivery and acting as pigment dispersants. rmit.edu.aumdpi.com The synthesis of such copolymers can be achieved through methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization and ring-opening polymerization (ROP). mdpi.com this compound is utilized in the post-polymerization modification step to introduce a thioacetate group, which can then be hydrolyzed to a thiol (SH) group. wikipedia.orgresearchgate.net For instance, in the synthesis of thiol-functionalized poly(3-hexylthiophene) (P3HT) diblock copolymers, a living polymer chain is extended with a monomer containing a bromohexyl side chain. This bromohexyl group is subsequently converted to a thioacetate by reaction with this compound, followed by reduction to the thiol. researchgate.net This method allows for precise control over the placement of the functional thiol group within the polymer architecture.

In a different application, this compound is directly involved in creating unique surface modifications on polymeric microspheres. A notable example is the development of thioether-bridging surface modifications on porous polymeric microspheres to mimic the affinity of protein A for immunoglobulin G (IgG). researchgate.net This is achieved through an epoxide linking reaction where the epoxide groups on the surface of the microspheres react with this compound in a 2:1 molar ratio. researchgate.net This reaction creates β,β′-dihydroxysulfide bridging structures that play a predominant role in the selective high-affinity binding to the IgG Fc region. researchgate.net This innovative approach offers a cost-effective and practical nonbiological alternative to traditional protein A-conjugated materials used in industrial IgG purification. researchgate.net

Formation of Hydrogels and Self-Standing Films

The introduction of thiol groups into polymer backbones, facilitated by reagents like this compound, is a cornerstone for the formation of hydrogels. Hydrogels are three-dimensional, hydrated polymer networks with applications in tissue engineering, drug delivery, and as biosensors, largely due to their biocompatibility and tunable physical properties. mdpi.com The crosslinking of polymer precursors to form these networks often relies on highly selective reactions involving the thiol group to ensure compatibility with biological systems. mdpi.com

While this compound's primary role is to provide the protected thiol group (thioacetate), the subsequent deprotection to reveal the reactive sulfhydryl (SH) group is what enables hydrogel formation. wikipedia.org Thiol-containing polymers can form crosslinks through various biocompatible reactions under mild conditions, including:

Thiol-ene reactions: The addition of a thiol across a double bond.

Thiol-epoxy reactions: A nucleophilic substitution reaction that proceeds without byproducts. mdpi.com

Michael-type additions: The reaction of thiols with electron-deficient double bonds, such as those in maleimides, acrylamides, or vinyl sulfones. mdpi.com

Native Chemical Ligation (NCL): A reaction between a C-terminal thioester and an N-terminal cysteine, where the thiol group on the cysteine is the key reactant. mdpi.com

For instance, injectable hydrogels can be formed in situ under physiological conditions by crosslinking polymers functionalized with thiol and epoxy groups. mdpi.com Similarly, ROS-responsive injectable hydrogels containing thioketal bonds have been developed for wound healing applications. These hydrogels can scavenge excessive reactive oxygen species (ROS) at the wound site, demonstrating the advanced functionality that can be incorporated through sulfur chemistry. rsc.org The initial functionalization of the polymer precursors with thiol groups is a critical step where a reagent like this compound would be employed to convert a halide-functionalized polymer into a thioacetate-functionalized one, which is then deprotected to the thiol. wikipedia.org

Development and Enhancement of Novel Catalytic Systems

This compound has emerged as a key player in the advancement of modern catalytic systems, particularly in the fields of photoredox catalysis and the design of specialized ligands for metal-catalyzed reactions.

Photoredox Catalysis for Amide Bond Formation Utilizing this compound

Visible-light photoredox catalysis offers a green and efficient alternative to traditional methods of amide bond formation, which often require stoichiometric coupling agents. nih.govresearchgate.net In this context, this compound has been instrumental in developing novel strategies for creating amides from amines. rsc.orgresearchgate.net

In a process developed by Tan and co-workers, this compound reacts with primary and secondary anilines under visible light irradiation in the presence of a ruthenium-based photocatalyst (Ru(bpy)₃Cl₂). rsc.org The reaction proceeds through the following proposed mechanism:

The photocatalyst, upon absorbing visible light, becomes excited.

The excited photocatalyst is reduced by the electron-rich thioacetate, generating a thioacid thiyl radical.

Two thiyl radicals couple to form a diacyl disulfide intermediate.

This key intermediate undergoes aminolysis (reaction with the amine) to form the desired amide bond, with a perthioacetate by-product that can also react with another amine equivalent to form more amide. rsc.org

This method is highly atom-efficient, generating only sulfur salts as by-products, and is tolerant of a wide range of functional groups on the aniline (B41778) substrate. rsc.org The reaction conditions are mild, often using a household light bulb as the light source, and can provide high yields of aromatic amides. rsc.org This approach mimics the biological acylation function of acetyl-CoA and allows for the selective acylation of amines in the presence of other functional groups like alcohols and phenols. researchgate.net

| Catalyst | Amine Substrate | Reaction Time (h) | Yield (%) |

| Ru(bpy)₃Cl₂ (2 mol%) | Aniline | 1-3 | High |

| Ru(bpy)₃Cl₂ (2 mol%) | Substituted Anilines | 1-3 | High |

| CdS Nanoparticles | Various amines | 3 | up to 90% conversion |

Table 1: Selected examples of photocatalytic amide bond formation using this compound. Data sourced from rsc.org.

Design and Application of Ligands in Metal-Catalyzed Transformations

This compound is a valuable reagent for synthesizing sulfur-containing ligands, which are crucial in many transition-metal-catalyzed reactions. chemicalbook.comconicet.gov.ar The thioacetate group can be easily introduced into a molecule via nucleophilic substitution with an appropriate halide, and then deprotected to yield a thiol, which can coordinate to a metal center. wikipedia.org

One application is in the palladium-catalyzed preparation of S-aryl thioacetates from aryl halides or triflates. chemicalbook.com While this reaction produces a product rather than a ligand for immediate use, the underlying transformation is fundamental to creating more complex sulfur-containing molecules that can act as ligands. The tolerance of this reaction to various functional groups makes it a versatile tool. chemicalbook.com

More directly, chiral amino thioacetate ligands have been synthesized from amino alcohols and subsequently used as catalysts in enantioselective aryl transfer reactions. researchgate.net Research has shown that these amino thioacetate ligands are significantly superior to their corresponding amino alcohol precursors, achieving excellent enantioselectivity and high conversion rates with low catalyst loadings (1-2.5 mol%). researchgate.net This indicates that the thioacetoxy group has a surprisingly beneficial effect on enhancing asymmetric induction in these catalytic processes. researchgate.net Thiolate ligands, derived from thioacetates, also play a role in metal-ligand cooperation, where the ligand actively participates in bond activation, such as the splitting of dihydrogen, mimicking the active sites of hydrogenase enzymes. nih.gov

Potassium Thioacetate in Pharmaceutical and Biochemical Research

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Potassium thioacetate (B1230152) serves as a key building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). sensitivesaliva.comguidechem.comchemicalbook.comvulcanchem.com Its ability to introduce a protected thiol group, which can be deprotected under mild conditions, makes it an invaluable tool for medicinal chemists. chemicalbook.com

Thioester derivatives, often prepared using potassium thioacetate, are crucial intermediates in the synthesis of a wide array of pharmaceuticals. researchgate.netresearchgate.net They serve as precursors to thiols, which are present in numerous biologically active compounds. The thioester functionality can be carried through multiple synthetic steps and then be selectively hydrolyzed to reveal the thiol at a late stage, a strategy that is often employed in the total synthesis of complex molecules. This approach avoids the premature reaction of a free thiol group, which can be prone to oxidation or other undesired side reactions. Thioesters themselves can also possess biological activity and are integral to the structure of some drugs.

This compound has been instrumental in the synthesis of a variety of bioactive compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and thio-analogs of natural products like Salvinorin A.

DPP-IV Inhibitors: DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. This compound is used in the synthesis of novel sulfone-containing DPP-IV inhibitors. guidechem.comchemicalbook.comresearchgate.net In a reported synthetic route, a core framework of the inhibitor is coupled with this compound under palladium catalysis to form a key thioacetate intermediate in high yield. guidechem.comchemicalbook.com This intermediate is then further elaborated to the final DPP-IV inhibitor. guidechem.comchemicalbook.com

Table 1: Synthesis of a Key Intermediate for a DPP-IV Inhibitor using this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product | Yield | Reference |

| Bromo- or triflate-containing inhibitor core | This compound | Palladium catalyst / 1,4-dioxane | Microwave irradiation, 160 °C | S-aryl thioacetate intermediate | 65-91% | guidechem.comchemicalbook.com |

| Specific inhibitor core (Compound 3) | This compound | Optimized conditions | - | Key intermediate 4 | 87% | guidechem.comchemicalbook.com |

Thio-Analogs of Salvinorin A: Salvinorin A, a potent and selective κ-opioid receptor (KOR) agonist, is a valuable lead compound in drug discovery. sensitivesaliva.comnih.gov The synthesis of thio-analogs of Salvinorin A allows for the exploration of structure-activity relationships and the potential development of new KOR ligands. sensitivesaliva.comvulcanchem.comnih.gov this compound is employed to introduce a thioacetate group at the C-2 position of the Salvinorin scaffold. sensitivesaliva.comnih.gov For instance, a 2β-chloroderivative of Salvinorin B can be reacted with this compound in acetone (B3395972) to yield the corresponding 2α-thioacetate analog. sensitivesaliva.comnih.gov

Table 2: Synthesis of Salvinorin A Thio-Analogs using this compound

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |

| 2β-chloroderivative of Salvinorin B | This compound | Acetone | Reflux, 3h | 2α-thioacetate analog of Salvinorin A | 71% | sensitivesaliva.com |

| Triflated Salvinorin B | This compound | Acetone | -20 °C, 1h | 2β-thioacetate epimer | - | nih.gov |

Application in Biochemical Assays and Metabolic Pathway Investigations

The unique reactivity of this compound also lends itself to applications in biochemical research, particularly in the study of enzymes and metabolic pathways.

This compound is used to synthesize compounds that act as inhibitors or probes for various enzymes. For example, it has been used in the preparation of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. uit.nonih.govresearchgate.netuit.no Thioacetate-containing phosphonic acids have shown inhibitory activity against several MBLs, with IC50 values in the micromolar range. uit.no

Table 3: Inhibitory Activity of Thioacetate-Containing Compounds against Metallo-β-Lactamases

| Compound Class | Enzyme Target | IC50 Range (µM) | Reference |

| Thioacetate phosphonic acids (10a-c) | VIM-2 | 1.8 - 4.7 | uit.no |

| Thioacetate phosphonic acids (10a-c) | NDM-1 | 2.5 - 6.6 | uit.no |

| Thioacetate phosphonic acids (10a-c) | GIM-1 | 12 - 26 | uit.no |

Furthermore, this compound has been employed in the synthesis of C6-modified N-acetylmannosamine (ManNAc) analogs to study the key enzyme of sialic acid biosynthesis. rsc.org Nucleophilic substitution with this compound on a precursor molecule yields a peracetylated thiol derivative, which after deprotection, can be used in enzymatic assays. rsc.org One such derivative, a diselenide, showed potent inhibition of the enzyme with an IC50 value of 8.5 μM. rsc.org

The sensory properties of thioesters are diverse and depend on their specific chemical structure. For instance, S-methyl thioesters with short to medium chain lengths are often described as "cheesy," while others can have "green," "floral," or "pineapple" notes. acs.orgpherobase.comresearchgate.net

Table 4: Sensory Properties of Selected S-Methyl Thioesters

| Compound | Odor Description | Reference |

| S-methyl thioacetate | Cheesy | acs.org |

| S-methyl thiopropionate | Cheesy, reminiscent of Camembert | acs.orgpherobase.com |

| S-methyl thiobutanoate | Cheesy | acs.org |

| S-methyl thiohexanoate | Green, floral, pineapple, cheesy | acs.orgpherobase.com |

Peptide and Amino Acid Derivatization Using this compound

This compound is a valuable reagent for the modification of peptides and amino acids, enabling the introduction of thiol functionalities for various applications, including peptide ligation and the synthesis of non-proteinogenic amino acids. nih.govnsf.govgoogle.comresearchgate.net

One notable application is in the synthesis of mercaptoproline- and selenoproline-containing peptides. nsf.gov In this method, an N-terminal Boc-4R-hydroxyproline on a solid-supported peptide is converted to a 4S-bromoproline, which then undergoes an SN2 reaction with this compound. nsf.gov This "proline editing" strategy allows for the site-specific incorporation of these modified amino acids.

Furthermore, this compound can be used to prepare thioester derivatives of amino acids, which are important intermediates in peptide synthesis. nih.gov For example, β-lactone derivatives of amino acids can be ring-opened with this compound to yield the corresponding thioacetate derivative in good yields. nih.gov In one study, treatment of a β-lactone with this compound in DMF resulted in the formation of the desired thioacetate derivative with an 82% yield. nih.gov These thioester-functionalized amino acids can then be used in native chemical ligation and other peptide coupling strategies.

Synthesis of Thiophenylalanines and Thiophenylalanine-Containing Peptides

The incorporation of non-canonical amino acids, such as thiophenylalanine, into peptides is a significant strategy in pharmaceutical and biochemical research for modulating peptide structure and function. This compound serves as a key reagent in a practical and efficient method for synthesizing thiophenylalanine and its subsequent inclusion in peptide chains. This is typically achieved through a copper(I)-mediated cross-coupling reaction involving an iodophenylalanine residue within a peptide sequence. nih.govnih.gov

The synthesis is generally performed on a solid-phase support, which allows for the straightforward construction of the initial peptide containing 4-iodophenylalanine using standard peptide synthesis protocols. nih.govnih.gov Following the assembly of the peptide, the key cross-coupling reaction is carried out. In this step, the peptide-bound iodophenylalanine is reacted with a thiolating agent. While thiolacetic acid is often used in the presence of a base like N,N-diisopropylethylamine (DIPEA) to generate the active nucleophile in situ, this effectively forms a potassium or other amine salt of thioacetic acid, which then participates in the reaction. nih.gov The reaction is catalyzed by a copper(I) source, such as copper(I) iodide, and a ligand like 1,10-phenanthroline (B135089). nih.gov

This process leads to the formation of a 4-thioacetylphenylalanine residue within the peptide. The resulting thioester can then be deprotected under standard cleavage and deprotection conditions, which also remove the solid-phase support and any side-chain protecting groups, to yield the final thiophenylalanine-containing peptide. nih.gov This method is advantageous as it is compatible with all canonical proteinogenic functional groups, offering broad applicability in peptide chemistry. nih.govnih.gov

One of the significant outcomes of incorporating thiophenylalanine is the ability to tune the conformational properties of peptides. For instance, studies on polyproline helices have shown that the electronic nature of the phenylalanine substituent influences the cis-trans isomerization of adjacent prolyl amide bonds. acs.org Peptides containing 4-thioacetylphenylalanine, an intermediate in the synthesis of thiophenylalanine, were found to have a smaller population of cis amide bonds compared to other derivatives, highlighting the impact of this modification on peptide structure. acs.org

The reaction conditions for the copper-mediated cross-coupling can be optimized to favor the formation of the thioester product. For example, conducting the reaction at 100°C has been shown to maximize the yield of the thioacetylated peptide while minimizing side products. nih.gov

Table 1: Influence of Phenylalanine Substituents on Peptide Conformation acs.org

| X in Ac-GPPXPPGY-NH₂ | % cis (at least one cis amide bond) | Ktrans/Σcis |

| 4-Nitrophenylalanine | 22 | 3.5 |

| 4-Thioacetylphenylalanine | 27 | 2.7 |

| Protonated 4-Aminophenylalanine | 30 | 2.3 |

| Pentafluorophenylalanine | 33 | 2.0 |

| Phenylalanine | 49 | 1.0 |

| Tyrosine | 53 | 0.89 |

| Tryptophan | 60 | 0.67 |

| 4-Aminophenylalanine | 65 | 0.54 |

This table illustrates the effect of different substituents at the 4-position of a phenylalanine residue on the equilibrium between all-trans and cis-containing conformers of a model peptide. A higher Ktrans/Σcis value indicates a greater preference for the all-trans conformation.

Analytical Chemistry Research Utilizing Potassium Thioacetate

Potassium Thioacetate (B1230152) as a Reagent in Metal Ion Detection and Quantification

The sulfur atom in the thioacetate ion makes potassium thioacetate an effective chelating agent for a variety of metal ions, especially soft Lewis acids like heavy and transition metals. This property is harnessed in the development of analytical methods for their detection and quantification.

Detection of Heavy Metals and Transition Metals

This compound is utilized in methods for detecting heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), as well as transition metals like copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and iron (Fe³⁺). The reaction between this compound and these metal ions often results in the formation of colored complexes, which can be quantified using colorimetric techniques. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative analysis.

Spectroscopic Characterization of this compound and its Reaction Products

Spectroscopic techniques are crucial for elucidating the structure of the metal-thioacetate complexes and for monitoring the progress of the reaction between this compound and metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its metal complexes in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound in D₂O shows a characteristic singlet for the methyl protons. spectrabase.com Upon complexation with a metal ion, the chemical shifts of these protons can change, providing insight into the coordination of the thioacetate ligand to the metal center. researchgate.net

The ¹³C NMR spectrum of this compound in D₂O displays resonances for the methyl carbon and the carbonyl carbon. spectrabase.com The chemical shift of the carbonyl carbon is particularly sensitive to the coordination environment. For instance, in a Ga(III)-thioacetate complex, the carbonyl carbon chemical shift was observed at 201.95 ppm. purdue.edu Shifts in these resonances upon complexation can indicate whether the coordination occurs through the sulfur atom, the oxygen atom, or both.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound and a Representative Metal Complex

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| This compound | D₂O | 2.33 (s, 3H, CH₃) | 28.83 (CH₃), 205.5 (C=O) | spectrabase.comresearchgate.netspectrabase.com |

| Ga(SCOMe)₂(Me)(3,5-dimethylpyridine) | C₆D₆ | Not specified | 201.95 (C=O) | purdue.edu |

Mass Spectrometry (MS) in Product Identification and Mechanistic Interrogation

Mass spectrometry (MS) is a valuable technique for identifying the products of reactions between this compound and metal ions and for gaining insight into reaction mechanisms. nih.gov By measuring the mass-to-charge ratio of the resulting ions, the composition of the metal-thioacetate complexes can be determined.

For instance, in the study of activity-based sensing of Cu(I), mass spectrometry was used to confirm the proposed mechanism of an alkyne-directed Cu(I)-triggered cleavage reaction by observing the corresponding mass of the cleavage products. acs.org While detailed mass spectrometry data for a wide range of this compound-metal complexes is not extensively available in the provided search results, the technique is fundamental in characterizing such coordination compounds.

UV-Visible Spectrophotometry in Reaction Monitoring and Species Identification

UV-Visible spectrophotometry is a widely used technique for monitoring the formation of colored complexes between this compound and transition metal ions. rsc.org The absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum is dependent on the electronic structure of the molecules. The formation of a metal-ligand complex alters the electronic transitions, often leading to a change in the color of the solution and a corresponding change in the UV-Vis spectrum.

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a particular metal-ligand complex. By monitoring the change in absorbance at a specific wavelength, the kinetics of the complex formation can be studied. Furthermore, a calibration curve of absorbance versus concentration can be constructed to determine the concentration of an unknown metal ion solution.

While specific UV-Vis spectral data for this compound complexes with a wide range of metals were not found in the search results, the general principle is well-established for transition metal complexes. For example, the UV-visible spectrum of a copper(II) acetate (B1210297) complex shows absorption bands corresponding to charge-transfer transitions between the copper ion and the acetate ligand. A similar principle would apply to copper-thioacetate complexes.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. It can be employed to investigate the redox behavior of this compound and its metal complexes. iosrjournals.org The technique involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the species in solution.

The complexation of a metal ion with this compound can significantly alter its redox potential. By comparing the cyclic voltammogram of the free metal ion to that of the metal-thioacetate complex, information about the stability of the complex and the nature of the metal-ligand interaction can be obtained.

For example, cyclic voltammetry has been used to study the redox properties of various copper complexes with different ligands, revealing that the redox potential of the Cu(I)/Cu(II) couple is strongly dependent on the nature of the ligand. cmu.edu A cyclic voltammogram of a thioacetate derivative has also been reported, showing reversible oxidation waves. researchgate.net This indicates that the thioacetate moiety is electrochemically active and that its redox behavior can be modulated by its chemical environment, including coordination to a metal ion.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained | Application in this compound Research |

|---|---|---|

| NMR Spectroscopy | Structural information, chemical environment of nuclei | Elucidation of the coordination mode of the thioacetate ligand to metal ions. |

| Mass Spectrometry | Molecular weight and composition of complexes | Identification of reaction products and intermediates, mechanistic studies. |

| UV-Visible Spectrophotometry | Electronic transitions, concentration of colored species | Monitoring complex formation, quantitative analysis of metal ions. |

| Cyclic Voltammetry | Redox potentials, electrochemical behavior | Characterization of the redox properties of metal-thioacetate complexes. |

Advanced Analytical Methods Development Incorporating this compound

This compound (CH₃COSK) is a versatile reagent that has found application in the development of advanced analytical methods due to its ability to introduce a thioacetate or a thiol group into target molecules. This derivatization is particularly useful for enhancing the detectability of analytes in various analytical techniques, including electrochemical sensing, and holds potential for chromatographic and electrophoretic methods. The introduction of a sulfur-containing functional group can facilitate detection by electrochemical means, or it can be a precursor to a thiol group which can then be tagged with a chromophore or fluorophore for spectrophotometric or fluorescence detection.

One of the prominent applications of the thioacetate moiety in advanced analytical methods is in the development of electrochemical sensors. Researchers have successfully synthesized novel conducting polymers incorporating thioacetate for the selective and sensitive detection of biological thiols. An example is the creation of a poly(EDOT-thioacetate-co-EDOT) polymer-based sensor. This sensor operates on the principle of electrochemical conversion of the thioacetate groups on the polymer to thiols, which then form disulfide bonds with the target thiol analyte, such as glutathione (B108866). The resulting electrochemical signal, often measured by differential pulse voltammetry, is proportional to the concentration of the analyte. wikipedia.org

The development of such sensors involves meticulous optimization of various parameters to achieve the desired analytical performance. These parameters include the monomer concentration ratio, the electropolymerization conditions, and the pH of the measurement buffer. The analytical performance of these thioacetate-based sensors demonstrates their potential for sensitive and selective quantification of important biological molecules.

Below is a data table summarizing the performance of a novel electrochemical sensor based on a thioacetate-functionalized conducting polymer for the detection of glutathione (GSH).

| Parameter | Value | Analytical Technique |

| Analyte | Glutathione (GSH) | Differential Pulse Voltammetry |

| Linear Range | 1 µM to 600 µM | |

| Limit of Detection (LOD) | 0.32 µM | |

| Selectivity | High selectivity against common interfering agents such as uric acid, glucose, NaCl, and KCl. | |

| Reusability | Demonstrates good reusability and repeatability for up to 10 cycles. |

In addition to electrochemical sensors, this compound is instrumental in the synthesis of fluorescent probes for the detection of metal ions and other analytes. acs.org The synthesis of these probes often involves the use of this compound to introduce a sulfur-containing group that can act as a recognition site or a trigger for a fluorescence response. For instance, a fluorescent probe for Cu(I) has been synthesized where this compound was used in the initial steps to build the ligand scaffold of the probe. acs.org The subsequent interaction of the probe with the target ion leads to a measurable change in its fluorescence properties, allowing for sensitive detection.

While direct and widespread application of this compound as a derivatizing agent in routine HPLC or capillary electrophoresis methods is not extensively documented in dedicated studies, its fundamental role in organic synthesis provides a strong basis for its use in such contexts. The conversion of halides to thiols is a well-established reaction involving this compound. wikipedia.org This reaction can be adapted for pre-column derivatization in HPLC to introduce a thiol group into an analyte that lacks a suitable chromophore or fluorophore. The introduced thiol can then be reacted with a labeling agent, such as a fluorogenic maleimide, to enhance its detectability.

The research findings indicate that the thioacetate group is a valuable functional moiety in the design of advanced analytical tools. Its incorporation into polymers has led to the development of sensitive and selective electrochemical sensors. Furthermore, its role as a key reagent in the synthesis of specialized fluorescent probes highlights its importance in the creation of new analytical reagents. Future research may further explore the direct use of this compound as a derivatization agent to expand the toolkit for sensitive and selective analysis of a wider range of compounds by chromatography and electrophoresis.

Environmental Research Considerations and Sustainable Chemistry with Potassium Thioacetate

Green Chemistry Aspects in Synthetic Methodologies

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to synthetic methodologies involving organosulfur compounds. Potassium thioacetate (B1230152) (KSAc) has emerged as a reagent that aligns with several of these principles, particularly in the context of minimizing hazardous reagents and utilizing environmentally benign solvents.

A significant challenge in organosulfur chemistry is the handling of hazardous and malodorous sulfur-containing reagents, such as hydrogen sulfide (B99878) (H₂S) and volatile thiols. Potassium thioacetate serves as a valuable tool in addressing this issue by acting as a stable, odorless, and solid source of sulfur. nih.govnih.gov Its application represents a strategic approach to minimizing the direct use of more dangerous sulfur compounds in subsequent synthetic steps.

This compound is frequently used as a thiol surrogate. nih.gov The typical reaction involves the nucleophilic substitution of a halide or other leaving group with the thioacetate anion, followed by hydrolysis to unveil the free thiol. nih.gov This two-step process avoids the direct handling of volatile and toxic thiols. Research has focused on one-pot syntheses where this compound is used to generate a sulfide nucleophile in situ, which then reacts with an electrophile. nih.gov This methodology is advantageous as it is environmentally benign, reduces the number of synthetic steps, and employs inexpensive reagents. nih.gov

The core green strategy in this context is substitution. By using this compound, chemists can avoid more hazardous alternatives, as summarized in the table below.

| Attribute | Traditional Sulfur Reagents (e.g., H₂S, R-SH) | This compound (KSAc) | Green Chemistry Advantage of KSAc |

| Physical State | Gas or volatile liquid | Crystalline solid | Easier and safer to handle, weigh, and store. |

| Odor | Strong, unpleasant, and often toxic | Odorless | Reduces exposure and improves laboratory environment. |

| Toxicity | High (e.g., H₂S is highly toxic) | Lower, classified as non-hazardous | Safer for chemists and reduces risk of accidental exposure. nih.gov |

| Application | Direct use in reactions | Used as a stable precursor to thiols/thiolates | Avoids direct handling of hazardous thiols. nih.govnih.gov |

This table illustrates the advantages of using this compound as a substitute for more hazardous sulfur sources in chemical synthesis.

The replacement of volatile organic compounds (VOCs) with water as a reaction solvent is a cornerstone of green chemistry. Water is non-flammable, non-toxic, and readily available. This compound's water solubility makes it a suitable reagent for aqueous-phase synthesis. nih.gov

Research has demonstrated the efficient synthesis of organic thioacetates through nucleophilic displacement reactions using water as the solvent. researchgate.net In these methods, alkyl mesylates can be reacted with this compound in an aqueous solution to produce the corresponding thioacetates in excellent yields. researchgate.netacs.org Key aspects of these aqueous reactions include:

pH Control : The reactions are often carried out under controlled pH, using a mild and safe base like potassium carbonate, to prevent the decomposition of starting materials. researchgate.net

Simple Work-up : The use of water as a solvent often simplifies the product isolation process, reducing the need for extensive extractions with organic solvents. researchgate.net

Safety : Eliminating flammable organic solvents significantly improves the inherent safety of the chemical process.

A patent for preparing natural thioacetates also notes the suitability of aqueous solvents, including water and various buffers, for reactions involving thioacetate addition or substitution. nih.gov This highlights the versatility of using water in different types of reactions with this reagent. The table below summarizes findings from a study on the synthesis of various thioacetates in an aqueous medium.

| Starting Material (Mesylate) | Product (Thioacetate) | Reaction Time (hours) | Yield (%) |

| 2-Methylallyl mesylate | S-(2-methylallyl) ethanethioate | 2 | 93 |

| Hexane mesylate | S-hexyl ethanethioate | 2 | 89 |

| Allyl mesylate | S-allyl ethanethioate | 2 | 95 |

Data sourced from studies on the synthesis of organic thioacetates in water. acs.org This table shows high yields for various substrates, demonstrating the effectiveness of water as a green solvent for reactions involving this compound.

Role in Environmental Remediation Research

While the primary application of this compound is in organic synthesis, its chemical properties suggest a potential role in environmental remediation, specifically in the stabilization of heavy metals in contaminated soil and water. The underlying principle is the strong affinity of sulfur for soft heavy metal cations. Although direct large-scale application of this compound for this purpose is not widely documented, the mechanism is based on well-established chemistry of thiol and sulfide compounds used in remediation.

Heavy metal contamination of soil and water poses a significant environmental risk. Immobilization is a remediation strategy that aims to reduce the mobility and bioavailability of these metals, thereby minimizing their uptake by organisms and their entry into the food chain. nih.gov The thioacetate anion (CH₃COS⁻), or the thiol/thiolate generated from its hydrolysis, can interact with heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺) through several mechanisms.

The primary mechanism involves the precipitation of highly insoluble metal sulfides. In an aqueous environment, particularly under reducing conditions, the thioacetate can hydrolyze to release hydrogen sulfide or a thiolate anion. This sulfide (S²⁻) can then react with heavy metal cations (M²⁺) to form stable and highly insoluble metal sulfide precipitates, as shown in the general reaction below:

M²⁺ + S²⁻ → MS(s)

The formation of these precipitates effectively locks the heavy metals into a solid, non-bioavailable form. clu-in.org For example, the formation of galena (PbS) is a key process in the immobilization of lead. clu-in.org Thiol-modified materials have demonstrated a very high affinity for capturing heavy metals like mercury, cadmium, and lead from aqueous solutions. nih.govnih.gov The thioacetate group serves as a precursor to the active thiol group that binds the metals.

Another potential mechanism is the formation of metal-thiolate complexes. The sulfur atom in the thioacetate or the resulting thiol has lone pairs of electrons that can form strong coordinate bonds with heavy metal ions. This process, known as chelation, can sequester metal ions from the solution, reducing their mobility. mdpi.com While soluble complexes might sometimes increase mobility, the formation of stable, polymeric, or surface-adsorbed complexes can contribute to immobilization.

Future Directions and Emerging Research Areas for Potassium Thioacetate

Exploration of Novel Reaction Scopes and Substrate Diversity

The exploration of new reactions and the expansion of compatible substrates for potassium thioacetate (B1230152) are key areas of ongoing research. The goal is to broaden the synthetic utility of this reagent, enabling the construction of increasingly complex molecules.

One area of focus is the development of one-pot, multicomponent reactions. For instance, a thiol-free, one-pot method for the direct synthesis of sulfides and sulfoxides has been developed using benzyl (B1604629) bromides, potassium thioacetate, and Oxone®. This method is noted for its compatibility with a wide array of functional groups and delivers a variety of sulfides, bis-sulfides, and sulfoxides in good yields. rsc.org The reaction proceeds via an SN2 type substitution, followed by deprotection of the acetyl group to generate a sulfide (B99878) nucleophile in situ, which then reacts with an electrophile. rsc.org

The substrate scope has also been expanded in transition metal-catalyzed reactions. Palladium-catalyzed preparations of S-aryl thioacetates from aryl bromides and triflates have demonstrated tolerance for numerous functional groups, including N-Boc carbamate, ketone, and ethyl ester groups. chemicalbook.com Similarly, copper-catalyzed reactions have efficiently converted both electron-rich and electron-deficient aryl and heteroaryl iodides into the corresponding thioacetates. researchgate.net

Researchers are also investigating the reactivity of this compound with novel substrate classes. For example, its reaction with donor-acceptor (D-A) cyclopropanes is being explored to access new heterocyclic systems. mdpi.com Furthermore, its use in the synthesis of sulfur-containing heterocycles has been demonstrated through the intramolecular vinylic substitution of bromoalkenes that have an acetylthio moiety. researchgate.net The development of these new reactions showcases the ongoing effort to diversify the application of this compound in organic synthesis.

| Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|

| One-Pot Sulfide/Sulfoxide Synthesis | Benzyl bromides, Alkyl halides | Thiol-free, metal-free, environmentally benign | rsc.org |

| Pd-Catalyzed S-Arylation | Aryl bromides/triflates | Microwave irradiation, good functional group tolerance | chemicalbook.com |

| Cu-Catalyzed S-Arylation | Aryl/heteroaryl iodides | High chemoselectivity, compatible with green solvents | researchgate.net |

| Intramolecular Vinylic Substitution | Bromoalkenes with acetylthio group | Synthesis of sulfur-containing heterocycles | researchgate.net |

Development of Highly Efficient, Selective, and Sustainable Catalytic Systems

A significant trend in modern chemistry is the development of catalytic systems that are not only efficient and selective but also sustainable. Research involving this compound reflects this trend, with a move towards greener reaction conditions and catalysts.

Transition metal-free systems are gaining prominence. A facile and efficient thiol-free, one-pot method for synthesizing sulfides and sulfoxides proceeds without a metal catalyst, using readily available and inexpensive reagents under green conditions. rsc.org This approach avoids the use of foul-smelling thiols, making it more environmentally benign. rsc.org Another example is the photo-induced nucleophilic substitution of aryl halides with this compound, which uses potassium tert-butoxide as an electron-transfer agent, bypassing the need for a transition metal catalyst. researchgate.net

Even within metal-catalyzed systems, efforts are being made to improve efficiency and sustainability. For example, the use of cyclopentyl methyl ether (CPME), a green solvent, has been successfully implemented in the copper-catalyzed conversion of aryl and heteroaryl iodides to their corresponding thioacetates. researchgate.net In palladium catalysis, new catalyst systems are being developed to achieve high yields under milder conditions. One such system, synthesized from nicotine, benzyl chloride, and palladium chloride, has been used for the synthesis of diaryl sulfides from aryl halides and potassium thiocyanate (B1210189) (which can be conceptually linked to thioacetate chemistry) in the presence of low catalyst amounts. researchgate.net Furthermore, chiral amino thioacetate ligands, prepared from amino alcohols and this compound, have been shown to be superior catalysts for enantioselective aryl transfer reactions, requiring low catalyst loadings (1-2.5 mol%) to achieve excellent enantioselectivity and high conversion rates. researchgate.net

| Catalytic System | Reaction | Advantages | Reference |

|---|---|---|---|

| Metal-Free | One-pot sulfide/sulfoxide synthesis | Environmentally benign, avoids thiols, uses inexpensive reagents | rsc.org |

| Copper-Catalyzed | S-Arylation of aryl iodides | High chemoselectivity, operable in green solvents (CPME) | researchgate.net |

| Palladium-Catalyzed | Synthesis of diaryl sulfides | High efficiency with low catalyst loading | researchgate.net |

| Chiral Amino Thioacetate Ligands | Enantioselective aryl transfer | Excellent enantioselectivity, high conversion, low catalyst loading | researchgate.net |

Integration into Advanced Functional Materials for Specific Technological Applications

This compound serves as a critical sulfur source for the synthesis of advanced functional materials, including polymers and nanoparticles. chemicalbook.com The thioacetate group can be easily converted to a thiol, which is a versatile functional group for surface modification and material assembly.